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Introduction:

Salicylate, the active metabolite of aspirin, is a widely used tool in auditory research to
reversibly probe the function of Prestin (SLC26A5), the motor protein responsible for the
electromotility of cochlear outer hair cells (OHCs). This electromaotility is crucial for the cochlear
amplifier, which provides the high sensitivity and sharp frequency selectivity of mammalian
hearing. Understanding how salicylate affects Prestin can provide insights into the mechanisms
of hearing, tinnitus, and ototoxicity. These application notes provide a comprehensive overview
of the use of salicylate in studying Prestin function, including its mechanism of action,
guantitative effects, and detailed experimental protocols.

Mechanism of Action

Salicylate's primary effect on Prestin is believed to be a competitive antagonism with
intracellular chloride ions (CI~) at an anion-binding site on the Prestin molecule.[1][2] This
interaction locks Prestin in an expanded state, inhibiting the conformational changes necessary
for electromotility.[2][3] Cryo-electron microscopy studies have shown that salicylate binding
displaces chloride and prevents the structural transition to the contracted state.[2] This direct
action on Prestin leads to a reduction in OHC electromotility and a consequent decrease in
cochlear amplification.[4][5] While the primary effect is on Prestin, high concentrations of
salicylate can also induce ultrastructural changes in OHCs, such as dilatation and vesiculation
of the subsurface cisternae, though these changes are also reversible.[4]
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Signaling Pathway of Salicylate's Effect on Prestin

The interaction of salicylate with Prestin is a direct molecular event rather than a complex
signaling cascade. The following diagram illustrates the competitive binding model.
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Salicylate's competitive antagonism of chloride binding to Prestin.
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Caption: Salicylate competes with chloride for Prestin's anion-binding site.

Quantitative Data Presentation

The effects of salicylate on Prestin function are dose-dependent. The following tables

summarize key quantitative data from published studies.

Table 1: Effect of Salicylate on Outer Hair Cell Electromotility and Nonlinear Capacitance (NLC)
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Salicylate ]
Parameter . Effect Species Reference
Concentration
Dose-dependent,
Electromotility 0.05-10 mM reversible Guinea Pig [61[7]
diminution
Reduction, but
not complete
10 mM ) )
] blockage of Guinea Pig [5][8]
(intracellular) )
voltage-induced
length change
Reduction in
Nonlinear magnitude and
Capacitance 0.001-10mM depolarizing shift ~ Guinea Pig [9]
(NLC) in voltage
dependence
Half-maximal
reduction in peak ) )
1.6 mM (ICso) ) Guinea Pig [5]
capacitance
(Cmpk)
Average Cmpk
Intracellular ) )
o decreased from Guinea Pig [5]
application
~40 pF to 28 pF
Average Cmpk
Extracellular ) )
o decreased from Guinea Pig [5]
application
~40 pF to 36 pF
Reduced from
Voltage ] ]
10 mM 325V~1t017.25 Guinea Pig [1]

Sensitivity (2)

V-1

Table 2: Effect of Salicylate on Otoacoustic Emissions (OAES)
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Salicylate ]
OAE Type o . Effect Species Reference
Administration
Spontaneous Aspirin Reversible
] o Human [6]
OAEs (SOAEs) consumption elimination
Significant
Distortion ] decrease at low
300 mg/kg, i.p.
Product OAEs (acute) (<11 kHz) and Rat [10]
acute
(DPOAES) high (>16 kHz)
frequencies
) Progressive
200 mg/kg, b.i.d. ] ) )
increase of ~2- Guinea Pig [11]
(14 days)
3.5dB SPL
Evoked OAEs Salicylate Reduced
o . Human [12]
(EOAESs) administration amplitude
Electrically Significant
Evoked OAEs 500 mg/kg reduction at 5 Guinea Pig [13]
(EEOAES) and 8 kHz
Table 3: Chronic Effects of Salicylate on Prestin Expression
o . Effect on Prestin .
Administration . Species Reference
Expression
) ) ~2-fold increase in
200 mg/kg, twice daily )
gene and protein Rat [14]
for 14 days )
levels (reversible)
3 to 4-fold increase in
Long-term ] ] ]
o ) mMRNA and protein Guinea Pig [15][16]
administration
levels
18% increase in OHC
Long-term electromotility ) )
o ) ) Guinea Pig [15][16]
administration associated charge
density
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Experimental Protocols
In Vitro Assessment of Salicylate's Effect on OHC
Electromotility and NLC using Whole-Cell Patch Clamp

This protocol is designed to measure changes in the electromotility and nonlinear capacitance

of isolated OHCs upon application of salicylate.

Experimental Workflow:
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Workflow for in vitro analysis of salicylate's effect on OHCs.
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Caption: Workflow for in vitro OHC electrophysiology with salicylate.
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Materials:

o Extracellular Solution (in mM): 144 NaCl, 5.8 KCl, 1.3 CaClz, 0.9 MgClz, 10 HEPES, 0.7
NazHPOa4, 5.6 glucose, pH 7.4.

e Intracellular (Pipette) Solution (in mM): 140 KCI, 10 HEPES, 1 K:EGTA, pH 7.3.

o Salicylate Stock Solution: Prepare a high concentration stock of sodium salicylate in the
extracellular solution.

« |solated outer hair cells from guinea pig cochlea.

o Patch-clamp amplifier and data acquisition system.
e Perfusion system.

Protocol:

e OHC Isolation: Isolate OHCs from the guinea pig cochlea using established enzymatic and
mechanical dissociation methods.

o Cell Plating: Transfer the isolated OHCs to a recording chamber containing the extracellular
solution.

o Patch-Clamp Recording:

o Pull borosilicate glass pipettes to a resistance of 2.5-3.5 MQ when filled with the
intracellular solution.

o Establish a whole-cell patch-clamp configuration on a healthy, cylindrical OHC.
o Hold the cell at a membrane potential of -80 mV.
o Baseline Measurement:

o Measure the nonlinear capacitance (NLC) by applying a voltage ramp or a series of
voltage steps and analyzing the resulting capacitive currents.
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o Measure electromotility by applying voltage steps (e.g., from -150 mV to +150 mV in 20
mV increments) and optically monitoring the change in cell length.[17]

o Salicylate Application:

o Perfuse the recording chamber with the extracellular solution containing the desired
concentration of salicylate (e.g., 0.1, 1, 10 mM).[9]

o Allow sufficient time for the drug to take effect (typically a few minutes).

» Experimental Measurement: Repeat the NLC and electromotility measurements in the
presence of salicylate.

o Washout: Perfuse the chamber with the control extracellular solution to wash out the
salicylate.

o Post-Washout Measurement: After a sufficient washout period (e.g., 30 minutes), repeat the
NLC and electromotility measurements to assess the reversibility of the effects.[4]

o Data Analysis:

o Fit the capacitance-voltage curves with a Boltzmann function to determine parameters
such as peak capacitance (Cmpk), voltage at peak capacitance (Vh), and voltage
sensitivity (z).

o Quantify the change in cell length as a function of voltage.

o Compare the parameters obtained under baseline, salicylate, and washout conditions.

In Vivo Assessment of Salicylate's Effect on Cochlear
Amplification using Distortion Product Otoacoustic
Emissions (DPOAES)

This protocol is for measuring the effect of systemically administered salicylate on DPOAES in
a live animal model (e.qg., rat or guinea pig).

Experimental Workflow:
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Caption: Workflow for in vivo DPOAE analysis with salicylate.

Materials:
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Animal Model: Rat or guinea pig.

Anesthetic: Appropriate for the chosen animal model.

Sodium Salicylate Solution: For intraperitoneal (i.p.) injection.

DPOAE Measurement System: Including a probe with two speakers and a microphone.

Sound-attenuating chamber.

Protocol:

Animal Preparation:
o Anesthetize the animal according to an approved protocol.

o Place the animal in a sound-attenuating chamber on a heating pad to maintain body
temperature.

Probe Placement: Securely place the DPOAE probe in the animal's ear canal.

Baseline DPOAE Measurement:

o Present two primary tones (f1 and 2, with f2/f1 = 1.22) at various intensity levels (e.g., 20-
70 dB SPL).

o Record the amplitude of the 2f1-f2 distortion product across a range of f2 frequencies.

Salicylate Administration:

o For acute studies, administer a single high dose of sodium salicylate (e.g., 300 mg/kg,
i.p.).[10]

o For chronic studies, administer a lower dose twice daily for an extended period (e.g., 200
mg/kg, b.i.d. for 14 days).[11][14]

o Post-Administration DPOAE Measurement;
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o For acute studies, record DPOAEs at several time points after injection (e.g., 30, 60, 90,
120 minutes) to capture the time course of the effect.

o For chronic studies, perform DPOAE measurements at regular intervals (e.g., daily or

weekly).

o Data Analysis:
o Plot DPOAE amplitude as a function of the f2 frequency for each stimulus level.

o Compare the post-salicylate DPOAE amplitudes to the baseline measurements to quantify

the reduction or enhancement.
o For chronic studies, plot the change in DPOAE amplitude over the course of the treatment.

Disclaimer: All animal procedures must be approved by the relevant Institutional Animal Care
and Use Committee (IACUC) and conducted in accordance with institutional and national

guidelines.

These application notes provide a foundation for using salicylate as a tool to investigate Prestin
function. The provided protocols should be adapted and optimized for specific experimental

conditions and research questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Diflunisal inhibits prestin by chloride-dependent mechanism - PMC [pmc.ncbi.nim.nih.gov]

e 2. Molecular mechanism of prestin electromotive signal amplification - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. Lipid-mediated prestin organization in outer hair cell membranes and its implications in
sound amplification - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1238520?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5560734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8674105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8674105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653410/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

4. Concomitant salicylate-induced alterations of outer hair cell subsurface cisternae and
electromotility - PubMed [pubmed.ncbi.nlm.nih.gov]

5. jneurosci.org [jneurosci.org]
6. tandfonline.com [tandfonline.com]
7. tandfonline.com [tandfonline.com]

8. Effects of Salicylate and Lanthanides on Outer Hair Cell Motility and Associated Gating
Charge | Journal of Neuroscience [jneurosci.org]

9. Chloride and Salicylate Influence Prestin-dependent Specific Membrane Capacitance:
SUPPORT FOR THE AREA MOTOR MODEL - PMC [pmc.ncbi.nlm.nih.gov]

10. Review of salicylate-induced hearing loss, neurotoxicity, tinnitus and
neuropathophysiology - PMC [pmc.ncbi.nim.nih.gov]

11. journals.physiology.org [journals.physiology.org]
12. tandfonline.com [tandfonline.com]

13. Effect of salicylate and short-term sound exposure on extracochlear electrically-evoked
otoacoustic emissions - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Long-term administration of salicylate enhances prestin expression in rat cochlea -
PubMed [pubmed.nchbi.nlm.nih.gov]

15. Prestin up-regulation in chronic salicylate (aspirin) administration: An implication of
functional dependence of prestin expression - PMC [pmc.ncbi.nim.nih.gov]

16. Prestin up-regulation in chronic salicylate (aspirin) administration: an implication of
functional dependence of prestin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Effects of Salicylate and Lanthanides on Outer Hair Cell Motility and Associated Gating
Charge - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Salicylate to
Investigate Prestin Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238520#using-salicylate-to-study-prestin-function-
in-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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